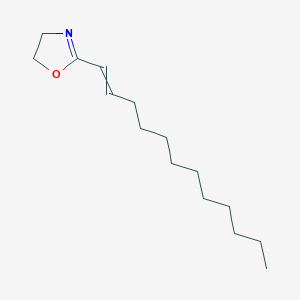![molecular formula C7H8ClN3OS B14490158 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 64028-46-2](/img/structure/B14490158.png)
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsive properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be achieved through regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction involves the use of alkenyl chlorides and alkaline alcoholic solutions of triazoles, conducted in boiling ethanol. The target sulfanyl ethers precipitate after cooling the reaction mixture .
Industrial Production Methods: Visible-light-mediated regioselective synthesis has been explored as a green chemistry approach for the production of thiazolo[3,2-b][1,2,4]triazoles . This method utilizes sustainable irradiation as the power source and water as the solvent, reducing the hazardous ecological footprints of organic synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one undergoes various chemical reactions, including electrophilic cyclization, halogenation, and Michael addition . These reactions are influenced by the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include alkenyl chlorides, alkaline alcoholic solutions, and visible-light-mediated catalysts . The reactions are typically conducted in boiling ethanol or under aqueous conditions .
Major Products: The major products formed from these reactions include various thiazolo[3,2-b][1,2,4]triazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with various molecular targets and pathways . The compound exerts its effects through electrophilic cyclization and radical-initiated mechanisms . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one include other thiazolo[3,2-b][1,2,4]triazoles and thiazolo[5,1-b][1,3]thiazines . These compounds share similar structural motifs and exhibit comparable biological activities .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its regioselective synthesis and green chemistry production methods further enhance its appeal for research and industrial applications .
Properties
CAS No. |
64028-46-2 |
|---|---|
Molecular Formula |
C7H8ClN3OS |
Molecular Weight |
217.68 g/mol |
IUPAC Name |
2-(chloromethyl)-5-ethyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-5-3-13-6-9-10(4-8)7(12)11(5)6/h3H,2,4H2,1H3 |
InChI Key |
OWDFKOWOBFUOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NN(C(=O)N12)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


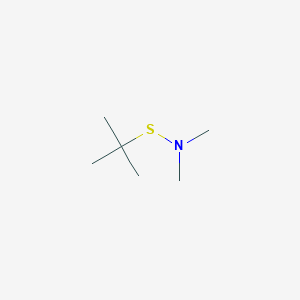
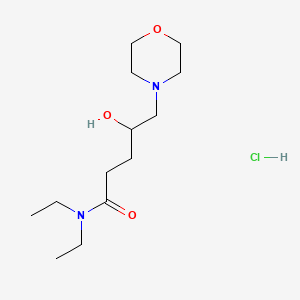
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
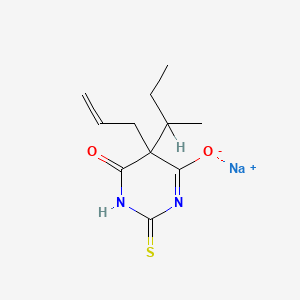
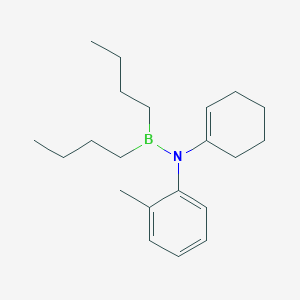

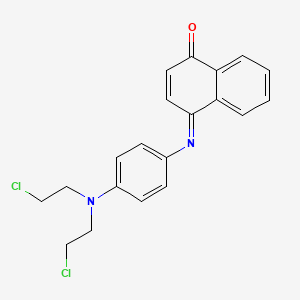
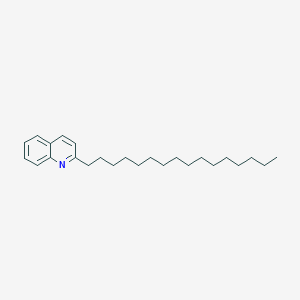
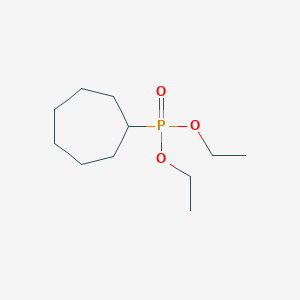


![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
